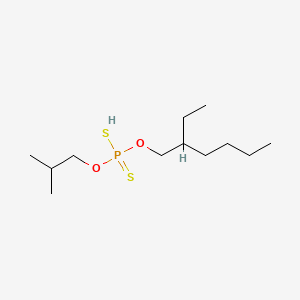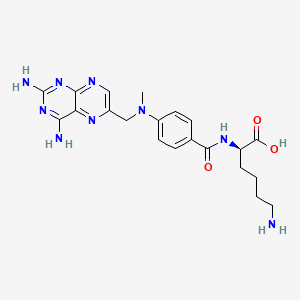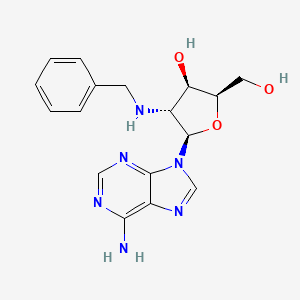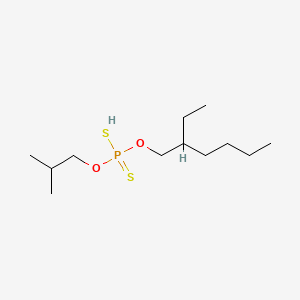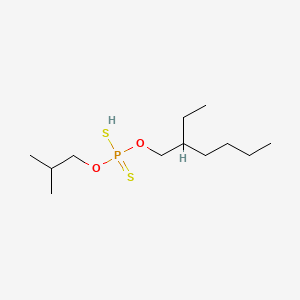
O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is an organophosphorus compound widely used in various industrial applications. It is known for its role as an anti-wear and extreme pressure additive in lubricants and greases. The compound’s unique chemical structure allows it to form protective films on metal surfaces, reducing friction and wear.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethylhexyl) o-isobutyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with alcohols. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2PS2H+H2S
In this case, the alcohols used are 2-ethylhexanol and isobutanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where phosphorus pentasulfide is reacted with the alcohols in a continuous process. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a viscous liquid, which is then formulated into various lubricant products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation to form phosphates and sulfates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.
Substitution: The compound can participate in substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Alkyl halides, thiols.
Major Products
Oxidation: Phosphates, sulfates.
Hydrolysis: Phosphoric acid derivatives, thiols.
Substitution: Various substituted phosphorodithioates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, O-(2-Ethylhexyl) o-isobutyl dithiophosphate is used as a reagent for the synthesis of other organophosphorus compounds. Its ability to form stable complexes with metals makes it useful in coordination chemistry and catalysis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with metal ions can influence enzyme activities and other biochemical pathways.
Medicine
While not commonly used directly in medicine, derivatives of this compound are investigated for their potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry
The primary industrial application of this compound is in the formulation of lubricants and greases. Its anti-wear and extreme pressure properties make it essential for extending the life of machinery and reducing maintenance costs.
Mecanismo De Acción
The mechanism by which O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects involves the formation of a protective film on metal surfaces. This film is created through the adsorption of the compound onto the metal, followed by a chemical reaction that forms a durable layer. This layer reduces direct metal-to-metal contact, thereby decreasing friction and wear.
Molecular Targets and Pathways
The primary molecular targets are metal surfaces, where the compound interacts with metal ions to form stable complexes. These interactions are crucial for the compound’s protective properties in lubricants.
Comparación Con Compuestos Similares
Similar Compounds
Zinc dialkyldithiophosphates (ZDDPs): Widely used in lubricants for their anti-wear properties.
Tricresyl phosphate (TCP): Another organophosphorus compound used as a lubricant additive.
Triphenyl phosphate (TPP): Used in flame retardants and plasticizers.
Uniqueness
O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups, which provide a balance of solubility and reactivity. This balance makes it particularly effective in forming protective films on metal surfaces, offering superior anti-wear and extreme pressure properties compared to other similar compounds.
Propiedades
Número CAS |
63450-07-7 |
|---|---|
Fórmula molecular |
C12H27O2PS2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
Clave InChI |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=S)(OCC(C)C)S |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


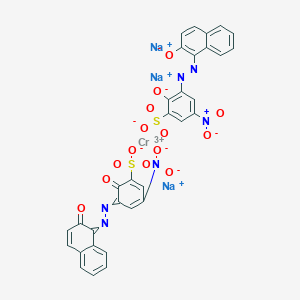
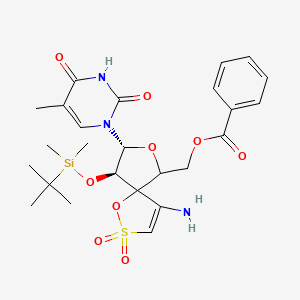
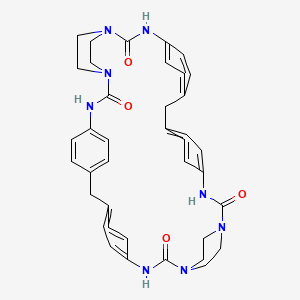
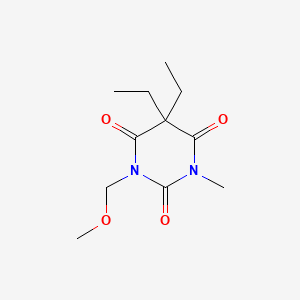
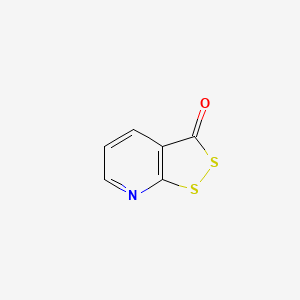
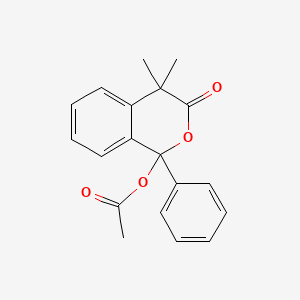
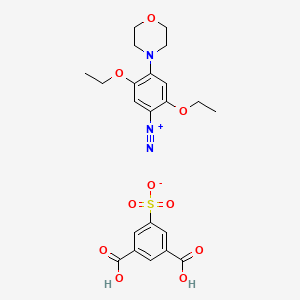
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

